7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of the naphthalene moiety and the dimethyl groups adds to the complexity and potential reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through multi-component reactions involving aldehydes, cyclic diketones, and naphthalene derivatives. One common method involves the use of a catalyst such as zirconia supported on rice husk silica, which facilitates the condensation reaction . The reaction typically occurs under mild conditions, with the catalyst being easily recoverable and reusable.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Various substitution reactions can occur at the naphthalene or quinoline rings, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,5-dione derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes involving quinoline derivatives.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound shares a similar quinoline core but has different substituents, leading to distinct biological activities.
2-Amino-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Another related compound with a chromene ring instead of a quinoline ring.
Uniqueness
The uniqueness of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific structural features, such as the combination of the naphthalene moiety and the quinoline core. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
7,7-dimethyl-4-naphthalen-1-yl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-21(2)11-17-20(18(23)12-21)16(10-19(24)22-17)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,16H,10-12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPFNQPXAMNAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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